molecular formula C18H20N2O2S B5716007 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

Cat. No. B5716007
M. Wt: 328.4 g/mol
InChI Key: RQBUAKMPGOOECW-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMTB belongs to the class of benzamide derivatives and is known for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is not fully understood. However, studies have suggested that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and oxidative stress. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been found to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has several advantages for lab experiments. It is a stable and easily synthesized compound with a high degree of purity. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is also relatively non-toxic and has been shown to have a low risk of adverse effects. However, there are also limitations to using N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments. For example, the mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is not fully understood, and further studies are needed to elucidate its effects on specific signaling pathways. In addition, the effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide may vary depending on the cell type and experimental conditions.

Future Directions

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential in various diseases. Some of the future directions for N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide research include:
1. Investigating the effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide on specific signaling pathways involved in inflammation and oxidative stress.
2. Studying the pharmacokinetics and pharmacodynamics of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide to determine the optimal dose and route of administration.
3. Exploring the potential of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
4. Investigating the potential of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide as an adjuvant therapy for cancer treatment.
5. Studying the effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory and antioxidant properties make it an attractive candidate for further research. The synthesis method of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is relatively simple, and it is a stable and non-toxic compound. However, further studies are needed to elucidate its mechanism of action and explore its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with 3,4-dimethylaniline in the presence of carbon disulfide and potassium hydroxide. The reaction yields N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide as a white crystalline solid with a purity of 99%.

Scientific Research Applications

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been found to scavenge free radicals and protect cells from oxidative stress, which is implicated in the development of various chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-16-9-6-14(7-10-16)17(21)20-18(23)19-15-8-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBUAKMPGOOECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide

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